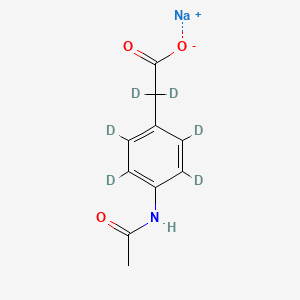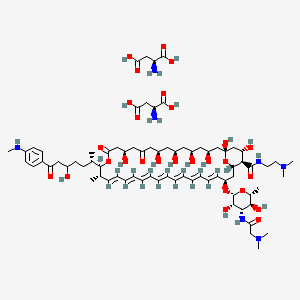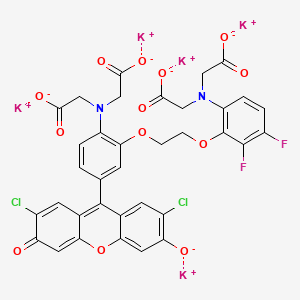
Tubulin polymerization-IN-53
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin polymerization-IN-53 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division, intracellular transport, and maintaining cell shape. This compound has garnered significant attention in the field of cancer research due to its potential to disrupt cell division and induce apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tubulin polymerization-IN-53 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of pyrene-pyrazole pharmacophores, which are synthesized through copper-catalyzed C-N dehydrogenative cross-coupling reactions under aerobic conditions . The reaction conditions often include the use of alkenyl hydrazones as starting materials and copper catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin polymerization-IN-53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted analogs with different biological activities .
Wissenschaftliche Forschungsanwendungen
Tubulin polymerization-IN-53 has a wide range of scientific research applications, including:
Wirkmechanismus
Tubulin polymerization-IN-53 exerts its effects by binding to the colchicine binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics interferes with the mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cells . The molecular targets involved include α- and β-tubulin subunits, and the pathways affected are primarily related to cell division and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as tubulin polymerization-IN-53.
Combretastatin A-4: Another potent tubulin polymerization inhibitor with a similar mechanism of action.
Vinca Alkaloids: These compounds, including vinblastine and vincristine, also inhibit tubulin polymerization but bind to a different site on tubulin.
Uniqueness
This compound is unique due to its specific binding affinity and the structural modifications that enhance its potency and selectivity compared to other tubulin inhibitors. Its ability to induce apoptosis in cancer cells with minimal toxicity to normal cells makes it a promising candidate for further development as an anticancer agent .
Eigenschaften
Molekularformel |
C19H18ClNO6 |
|---|---|
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
(Z)-3-(4-chlorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C19H18ClNO6/c1-25-15-9-12(10-16(26-2)17(15)27-3)18(22)21-14(19(23)24)8-11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H,21,22)(H,23,24)/b14-8- |
InChI-Schlüssel |
QCRYGLORTRRPEG-ZSOIEALJSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


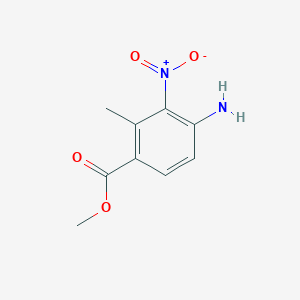
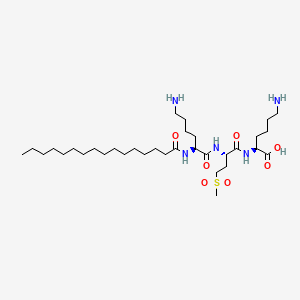
![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)


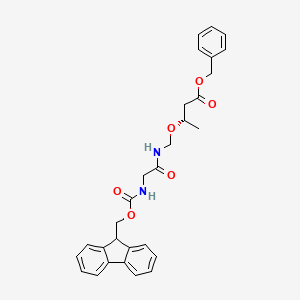


![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
